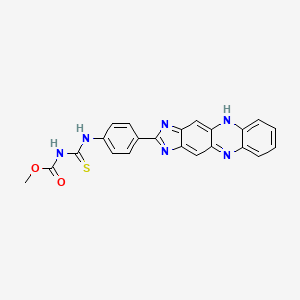

Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate is a complex organic compound with the molecular formula C22H16N6O2S and a molecular weight of 428.476.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate typically involves a multi-step process. One common method includes the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese (III) acetate at room temperature. This reaction yields derivatives of 2-(1h-imidazo(4,5-b)phenazin-2-yl)phenol, which can then be further modified to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining controlled reaction conditions and using high-purity reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include manganese (III) acetate for oxidation, sodium borohydride for reduction, and various halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action for Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as altering cell signaling pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

2-Methyl-1H-imidazo(4,5-b)phenazine: This compound shares a similar core structure but lacks the additional functional groups present in Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate.

2-(1H-imidazo(4,5-b)phenazin-2-yl)phenol: Another structurally related compound, often used in coordination chemistry.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

Methyl (4-(1H-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate, with the CAS number 303059-16-7, is a compound of notable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C22H16N6O2S

- Molecular Weight : 428.476 g/mol

- CAS Number : 303059-16-7

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the formation of imidazo[4,5-b]phenazine derivatives followed by carbamate formation. The specific synthetic routes can vary based on the desired substituents and the overall target structure.

Anticancer Activity

Research has shown that compounds related to imidazo[4,5-b]phenazines exhibit significant anticancer properties. For instance, similar derivatives have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that imidazo[4,5-b]phenazine derivatives inhibited the growth of various cancer cell lines with IC50 values in the low micromolar range. This suggests that this compound may also possess comparable anticancer efficacy.

The proposed mechanism for the anticancer activity includes inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition leads to increased DNA damage and apoptosis in cancer cells. Molecular docking studies have suggested favorable binding interactions between these compounds and the active sites of topoisomerase I and IIα.

Case Studies

-

Study on Antitumor Activity :

A recent study evaluated a series of imidazo[4,5-b]phenazine derivatives for their antitumor effects against human colorectal cancer cell lines (SW480 and HCT116). The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. -

In Vivo Studies :

In vivo studies using xenograft models have shown that these compounds can reduce tumor size significantly while exhibiting low toxicity profiles. Notably, a derivative similar to this compound demonstrated effective tumor suppression in BALB/C nu/nu mice.

Pharmacological Profile

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Topoisomerase Inhibition | Induction of DNA damage | |

| Antimicrobial | Potential antibacterial activity |

Safety Profile

According to safety data sheets, this compound may cause skin irritation and serious eye irritation upon contact. It is essential to handle this compound with appropriate safety measures in laboratory settings.

Properties

CAS No. |

303059-16-7 |

|---|---|

Molecular Formula |

C22H16N6O2S |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

methyl N-[[4-(10H-imidazo[4,5-b]phenazin-2-yl)phenyl]carbamothioyl]carbamate |

InChI |

InChI=1S/C22H16N6O2S/c1-30-22(29)28-21(31)23-13-8-6-12(7-9-13)20-26-18-10-16-17(11-19(18)27-20)25-15-5-3-2-4-14(15)24-16/h2-11,24H,1H3,(H2,23,28,29,31) |

InChI Key |

PDBFJQAFWIDVOZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC(=S)NC1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.